

An In-depth Technical Guide to the Physicochemical Properties of Caproic Acid

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Compound of Interest

Compound Name: Caproic Acid

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Introduction

Caproic acid, systematically known as hexanoic acid, is a six-carbon saturated fatty acid with the chemical formula $\text{CH}_3(\text{CH}_2)_4\text{COOH}$.^{[1][2]} It is a colorless, oily liquid at room temperature with a characteristic pungent, cheesy, or goat-like odor.^{[1][3][4][5]} Naturally occurring in various animal fats and oils, **caproic acid** and its esters are significant in the food and fragrance industries and serve as a versatile building block in chemical synthesis.^{[1][4][6]} This guide provides a comprehensive overview of the core physicochemical properties of **caproic acid**, detailed experimental protocols for their determination, and relevant biochemical pathways.

Core Physicochemical Properties

The physicochemical properties of **caproic acid** are fundamental to its behavior in chemical and biological systems. These properties dictate its solubility, reactivity, and potential applications in various scientific and industrial fields. A summary of these key properties is presented in the tables below.

General and Physical Properties

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₂ O ₂	[1][2]
Molar Mass	116.16 g/mol	[1][3]
Appearance	Colorless to light yellow oily liquid	[1][3][4][6]
Odor	Fatty, cheesy, waxy, goat-like	[1][4]
Density	0.929 g/cm ³ at 20 °C	[1]
Melting Point	-3.4 °C	[1][6]
Boiling Point	205.8 °C	[1]
Refractive Index (n _{20/D})	1.4161	[4]
Vapor Pressure	0.18 mmHg at 20 °C	[7]
Flash Point	102 °C (closed cup)	[8][9]
Viscosity	3.2 mPa·s at 20 °C	[10]

Solubility and Acidity

Property	Value	Source(s)
Solubility in Water	1.082 g/100 mL	[1]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1][8]
Acidity (pKa)	4.88	[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and research. The following sections detail the standard methodologies for measuring key properties of **caproic acid**.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Procedure:

- **Sample Preparation:** A small amount of solid **caproic acid** (if in its solid form, cooled below its melting point) is finely powdered.
- **Capillary Tube Loading:** A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the substance into the bottom.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid like mineral oil.
- **Heating:** The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).^{[11][12][13]}

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

- **Apparatus Setup:** A small volume of liquid **caproic acid** is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- **Heating:** The test tube is gently heated in a heating bath.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

- Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][14]

Aqueous Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for determining the water solubility of substances with a solubility greater than 10^{-2} g/L.[3][4]

Procedure:

- Equilibration: An excess amount of **caproic acid** is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation). This is typically done for at least 24 hours.[3][9][10]
- Phase Separation: The mixture is allowed to stand to separate the undissolved **caproic acid** from the aqueous solution. Centrifugation or filtration may be used to ensure complete separation.[4]
- Concentration Analysis: The concentration of **caproic acid** in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
- Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100 mL).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[6][15]

Procedure:

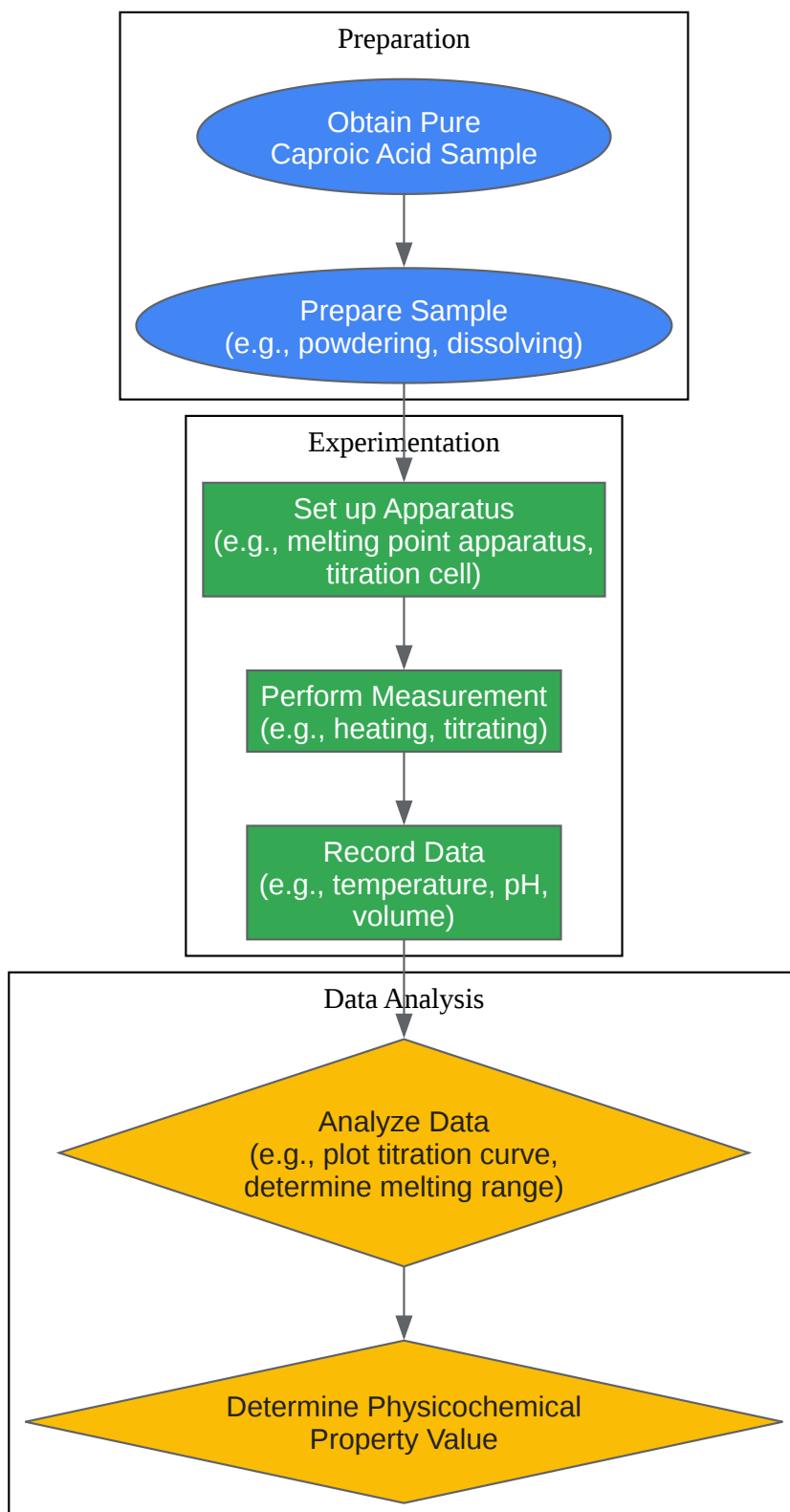
- Solution Preparation: A known concentration of **caproic acid** is dissolved in water.

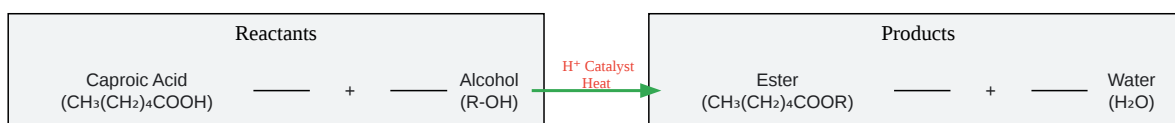
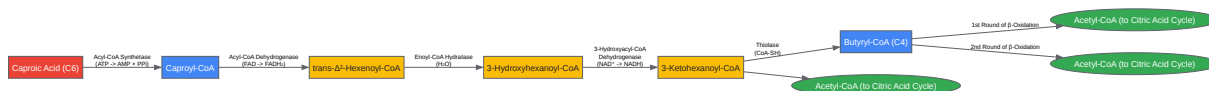
- **Titration Setup:** A pH electrode, calibrated with standard buffers, is immersed in the **caproic acid** solution. The solution is stirred continuously.^[6]
- **Titration:** A standard solution of a strong base (e.g., 0.1 M NaOH) is added to the **caproic acid** solution in small, precise increments from a burette.^{[5][6]}
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.^[2]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property of a chemical substance like **caproic acid**.





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